(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4210~2,4~]nonan-5-one is a complex organic compound characterized by its unique tricyclic structure and the presence of a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the chlorobenzoyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of functional groups such as the chlorobenzoyl group through reactions like Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may confer specific pharmacological properties that could be beneficial in treating certain diseases.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4S,6R)-3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one: Similar structure with a fluorobenzoyl group instead of a chlorobenzoyl group.
(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one: Similar structure with a methylbenzoyl group instead of a chlorobenzoyl group.
Uniqueness
The uniqueness of (1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one lies in its specific substitution pattern and the presence of the chlorobenzoyl group. This confers distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H11ClO4 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-one |
InChI |
InChI=1S/C14H11ClO4/c15-7-3-1-6(2-4-7)12(16)10-9-8-5-18-14(19-8)13(17)11(9)10/h1-4,8-11,14H,5H2/t8-,9+,10?,11+,14-/m1/s1 |
InChI Key |
PQKCJNCEYJTPAS-GOALFRKDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H](C3C(=O)C4=CC=C(C=C4)Cl)C(=O)[C@H](O1)O2 |
Canonical SMILES |
C1C2C3C(C3C(=O)C4=CC=C(C=C4)Cl)C(=O)C(O1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.